molecular formula C12H25NO B13567334 n-((1-(2-Methoxyethyl)cyclobutyl)methyl)-2-methylpropan-2-amine

n-((1-(2-Methoxyethyl)cyclobutyl)methyl)-2-methylpropan-2-amine

Cat. No.: B13567334
M. Wt: 199.33 g/mol
InChI Key: QWQYTLNVYNVUDN-UHFFFAOYSA-N
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Description

n-((1-(2-Methoxyethyl)cyclobutyl)methyl)-2-methylpropan-2-amine: is a synthetic organic compound with a complex structure It features a cyclobutyl ring substituted with a methoxyethyl group and a methylpropan-2-amine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of n-((1-(2-Methoxyethyl)cyclobutyl)methyl)-2-methylpropan-2-amine typically involves multiple steps. One common approach is to start with the cyclobutyl ring, which is then functionalized with a methoxyethyl group. The final step involves the introduction of the methylpropan-2-amine moiety under controlled conditions. Specific reagents and catalysts are used to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of automated reactors and continuous flow systems to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically involving the methoxyethyl group.

    Reduction: Reduction reactions may target the amine group, converting it to various derivatives.

    Substitution: Substitution reactions can occur at the cyclobutyl ring or the methoxyethyl group, leading to a variety of substituted products.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction can produce amines or alcohols.

Scientific Research Applications

Chemistry: In chemistry, n-((1-(2-Methoxyethyl)cyclobutyl)methyl)-2-methylpropan-2-amine is used as a building block for the synthesis of more complex molecules

Biology: In biological research, this compound may be used to study the effects of cyclobutyl-containing molecules on biological systems. Its interactions with enzymes and receptors can provide insights into the mechanisms of action of similar compounds.

Medicine: In medicine, this compound may have potential as a pharmaceutical intermediate. Its structural features could be exploited to develop new drugs with specific therapeutic effects.

Industry: In industry, this compound can be used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of n-((1-(2-Methoxyethyl)cyclobutyl)methyl)-2-methylpropan-2-amine involves its interaction with specific molecular targets. The methoxyethyl group and the amine moiety can form hydrogen bonds and electrostatic interactions with enzymes and receptors, modulating their activity. The cyclobutyl ring provides structural rigidity, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

  • n-((1-(2-Methoxyethyl)cyclobutyl)methyl)ethanamine
  • 1-(2-methoxyethyl)-N-{[1-(methoxymethyl)cyclobutyl]methyl}pyrrolidine-3-carboxamide

Comparison: Compared to similar compounds, n-((1-(2-Methoxyethyl)cyclobutyl)methyl)-2-methylpropan-2-amine stands out due to its unique combination of a cyclobutyl ring and a methylpropan-2-amine moiety. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C12H25NO

Molecular Weight

199.33 g/mol

IUPAC Name

N-[[1-(2-methoxyethyl)cyclobutyl]methyl]-2-methylpropan-2-amine

InChI

InChI=1S/C12H25NO/c1-11(2,3)13-10-12(6-5-7-12)8-9-14-4/h13H,5-10H2,1-4H3

InChI Key

QWQYTLNVYNVUDN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)NCC1(CCC1)CCOC

Origin of Product

United States

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